ethyl 4-{[(5-oxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-2-yl)methyl]amino}benzoate
Overview
Description
Ethyl 4-{[(5-oxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-2-yl)methyl]amino}benzoate is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.10243389 g/mol and the complexity rating of the compound is 763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticancer Activity
A study focused on the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, highlighting a cyclization process to obtain benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one. The compounds were tested for their anticancer properties, particularly against MCF-7 and HepG-2 cancer cell lines. One compound showed significant antiproliferative potential and induced apoptosis in MCF-7 cells, suggesting potential applications in anticancer therapeutics (Gad et al., 2020).
Antimicrobial Activity
Another study explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. Some synthesized compounds demonstrated promising antimicrobial activity against Staphylococcus aureus, indicating potential applications in the development of antimicrobial agents (Sirakanyan et al., 2015).
Hydrogen-bonded Supramolecular Structures
Research on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate revealed hydrogen-bonded supramolecular structures in one, two, and three dimensions. This study contributes to the understanding of molecular interactions and the design of supramolecular architectures, which are crucial in materials science and nanotechnology (Portilla et al., 2007).
Molecular Structure Analysis
The title compound dabigatran etexilate tetrahydrate was analyzed for its molecular structure, revealing dihedral angles and intramolecular hydrogen bonding. Such studies are important for understanding the physicochemical properties and biological activities of pharmaceutical compounds (Liu et al., 2012).
Properties
IUPAC Name |
ethyl 4-[(16-oxo-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-13-yl)methylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-2-28-21(27)13-7-9-14(10-8-13)23-11-15-12-25-20(26)18-16-5-3-4-6-17(16)30-19(18)24-22(25)29-15/h7-10,12,23H,2-6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFYFRIEYBOBDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CN3C(=O)C4=C(N=C3S2)SC5=C4CCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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